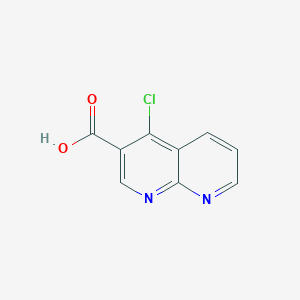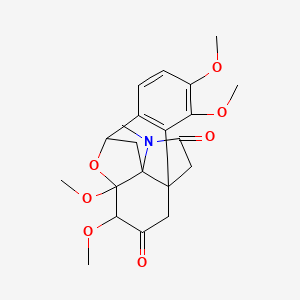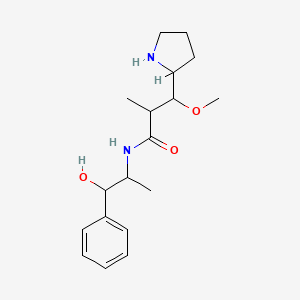![molecular formula C13H23NO3 B12291063 tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C13H23NO3. Es un miembro de los compuestos azaspiro, que se caracterizan por una estructura bicíclica unida en espiral que contiene nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo típicamente implica la reacción de un precursor azaspiro adecuado con cloroformiato de terc-butilo en presencia de una base. Las condiciones de reacción a menudo incluyen el uso de un solvente orgánico como diclorometano y una base como trietilamina para facilitar la formación del producto deseado.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura y la presión, y emplear reactores de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El compuesto se puede reducir para modificar la estructura en espiral o los grupos funcionales unidos a él.
Sustitución: El grupo éster de terc-butilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona o un aldehído, mientras que la reducción podría conducir a la formación de alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y unión de proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo ejerce sus efectos no se comprende completamente. Su estructura molecular sugiere que puede interactuar con enzimas o receptores específicos en sistemas biológicos. El grupo hidroxilo y el átomo de nitrógeno unido en espiral son probablemente grupos funcionales clave involucrados en estas interacciones, potencialmente afectando vías moleculares relacionadas con la neurotransmisión o los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo
- 6-Oxo-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo
- 3-Oxo-7-oxa-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo
- 1,7-Diazaspiro[4.4]nonano-1-carboxilato de terc-butilo
Unicidad
El 6-Hidroxi-1-azaspiro[4.4]nonano-1-carboxilato de terc-butilo es único debido a la presencia del grupo hidroxilo en la posición 6 y el grupo éster de terc-butilo. Estos grupos funcionales confieren reactividad química específica y actividad biológica potencial que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl 9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3 |
Clave InChI |
CSQRGDKPKDHLEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC12CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)




![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)

![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)
